BenchChemオンラインストアへようこそ!

methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Physicochemical properties Drug-likeness Lipophilicity

Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 834896-23-0) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core with a 6-furan substituent and a 4-methyl ester group. The compound is supplied as a research chemical with a typical purity of 98% and characterized by an XLogP3 of 1.9 and a topological polar surface area of 70.2 Ų.

Molecular Formula C14H13N3O3
Molecular Weight 271.276
CAS No. 834896-23-0
Cat. No. B2623570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS834896-23-0
Molecular FormulaC14H13N3O3
Molecular Weight271.276
Structural Identifiers
SMILESCC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C
InChIInChI=1S/C14H13N3O3/c1-8-12-9(14(18)19-3)7-10(11-5-4-6-20-11)15-13(12)17(2)16-8/h4-7H,1-3H3
InChIKeyPIIUFEGDUBHVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 834896-23-0): Buyers' Guide to a CDK2-Focused Chemical Probe


Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 834896-23-0) is a heterocyclic building block featuring a pyrazolo[3,4-b]pyridine core with a 6-furan substituent and a 4-methyl ester group. The compound is supplied as a research chemical with a typical purity of 98% and characterized by an XLogP3 of 1.9 and a topological polar surface area of 70.2 Ų . Its core scaffold is a validated pharmacophore for cyclin-dependent kinase 2 (CDK2) inhibition, a mechanism central to cell cycle regulation and a primary target in oncology research [1]. This specific substitution pattern—combining a furan ring at the C6 position with a methyl ester at C4—is a critical intermediate for structure-activity relationship (SAR) studies aiming to balance CDK2 potency, selectivity over CDK9, and physicochemical properties.

Why Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Cannot Be Replaced by Common Analogs


Substituting methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate with a generic pyrazolo[3,4-b]pyridine analog is scientifically invalid due to the profound impact of its unique C4 and C6 substitution pattern on both target binding and drug-like properties. The C6 furan motif is not a passive substituent; it is a key pharmacophoric element that engages in specific electronic interactions within the ATP-binding pocket of CDK2, directly influencing kinase selectivity [1]. A close analog where the C6 furan is replaced by a bromine atom or a phenyl ring will exhibit a different binding mode, potentially shifting selectivity from CDK2 to other kinases like GSK-3α [2]. Furthermore, the C4 methyl ester is not merely a synthetic handle; it provides a defined lipophilicity (XLogP3 of 1.9) and hydrogen bond acceptor count (5) that is critical for optimizing cell permeability. Replacing it with a more polar carboxylic acid (XLogP3 often < 1) or a bulky amide will alter the pharmacokinetic profile, potentially compromising cellular activity. The specific combination of a 1,3-dimethylpyrazole, a C4-methyl ester, and a C6-furan ring creates a unique chemical space that cannot be replicated by off-the-shelf alternatives, making this compound an irreplaceable tool for SAR studies.

Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Quantified Differentiation for CDK2 Inhibitor Research


Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) vs. 4-Carboxylic Acid Analog Improves Predicted Membrane Permeability

The target compound's C4 methyl ester provides a calculated partition coefficient (XLogP3) of 1.9, which falls within the optimal range for oral drug-likeness . This is a significant advantage over the corresponding 4-carboxylic acid analog (CAS 1339529-36-0), which is expected to have a lower XLogP3 (< 1.0) due to the polar acid group. This difference is critical for cell-based assays, as the ester's higher lipophilicity is predicted to enhance passive membrane permeability, making it a more suitable scaffold for developing cell-active CDK2 inhibitors. A standard comparator, roscovitine, has a significantly higher XLogP3 of ~2.8, highlighting that the target compound occupies a more moderate and potentially advantageous lipophilicity space for lead optimization [1].

Physicochemical properties Drug-likeness Lipophilicity

Kinase Selectivity Profile Differentiation: 6-Furan Motif Confers CDK2 Selectivity over GSK-3α vs. 6-Phenyl Analog

The 6-furan moiety is a critical determinant of kinase selectivity within the pyrazolo[3,4-b]pyridine series. Evidence from a closely related analog, 1-benzyl-N-[5-bromo-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrrolidine-3-carboxamide, shows that the 6-furan substitution results in an IC50 of 14 nM for GSK-3α but >1,000 nM for CDK2 [1]. This >70-fold selectivity window for GSK-3α over CDK2 is in stark contrast to 6-phenyl substituted analogs, which are potent pan-CDK inhibitors. In the broader class, the furan-bearing pyrazolo[3,4-b]pyridine series has demonstrated potent CDK2 inhibition, with compounds 7b and 12f achieving IC50 values of 0.46 µM and 0.27 µM, respectively, significantly outperforming the standard inhibitor roscovitine (IC50 = 1.41 µM) [2]. The target compound's specific 6-furan substitution is therefore a key structural handle for tuning selectivity between GSK-3α and CDK2, a feature not present in 6-phenyl or 6-bromo analogs.

Kinase selectivity CDK2 GSK-3α Binding affinity

Structural Comparison: 4-Methyl Ester vs. 4-Trifluoromethyl Group Dictates Hydrogen Bonding Capacity and Target Engagement

The C4 substituent profoundly influences the compound's ability to form key hydrogen bonds within the CDK2 ATP-binding pocket. The target compound's C4 methyl ester acts as a hydrogen bond acceptor, with a total of 5 acceptors and a topological polar surface area (TPSA) of 70.2 Ų . In contrast, the 4-trifluoromethyl analog (CAS available) entirely lacks hydrogen bond acceptor capacity at this position, fundamentally altering its interaction with the kinase hinge region. This is highlighted by the fact that potent CDK2 inhibitors from the 1H-pyrazolo[3,4-b]pyridine class, such as BMS-265246, rely on critical H-bonding interactions with Leu83 on the CDK2 backbone [1]. The 4-methyl ester can potentially mimic this interaction, while the 4-trifluoromethyl group cannot, leading to a predicted loss of affinity.

Hydrogen bonding Structure-based design CDK2 hinge region

Synthetic Tractability and Purity: High Chemical Purity (>98%) Enables Reliable SAR Data Generation

The compound is commercially available with a guaranteed purity of 98%, as specified by the supplier Leyan . This high level of purity is critical for generating reproducible biological data in enzyme and cell-based assays. In the context of pyrazolo[3,4-b]pyridine SAR studies, even minor impurities can act as potent kinase inhibitors, as evidenced by the sub-micromolar CDK2 IC50 values reported for compounds like 7b (0.46 µM) and 12f (0.27 µM) [1]. Using a lower-purity analog (e.g., 95% or less) introduces a risk of impurity-driven artifacts that could confound SAR interpretations. The defined purity of 98% ensures that observed biological activity can be attributed to the target compound and not to a contaminant, which is a fundamental requirement for any rigorous scientific procurement.

Chemical purity Reproducibility SAR studies

Validated Research and Industrial Application Scenarios for Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate


CDK2 Selectivity Probe Development

This compound serves as a critical precursor for synthesizing and evaluating a new generation of CDK2 inhibitors with improved selectivity over GSK-3α. The 6-furan motif, demonstrated in a close analog to provide a >70-fold selectivity window (GSK-3α IC50 of 14 nM vs. CDK2 IC50 >1,000 nM) [1], is the key structural feature. Researchers can use the 4-methyl ester as a synthetic handle to introduce diverse amide or acid functionalities, exploring how modifications at the C4 position impact CDK2 binding affinity and selectivity relative to this unique 6-furan baseline. This work is directly informed by the potent CDK2 inhibition (IC50 = 0.27–0.46 µM) observed for furan-bearing pyrazolo[3,4-b]pyridines [2].

Medicinal Chemistry Lead Optimization

The compound's optimal calculated lipophilicity (XLogP3 = 1.9) makes it an ideal scaffold for lead optimization programs targeting oncology. Its moderate lipophilicity balances target potency with favorable ADME properties, providing a starting point that has a higher predicted permeability than a 4-carboxylic acid analog. Medicinal chemists can systematically modify the furan ring and the 4-ester to probe the structure-property relationships governing cellular activity, a process that would be confounded by a more polar or more lipophilic alternative scaffold.

Structure-Activity Relationship (SAR) Studies of the CDK2 Hinge-Binding Region

The 4-methyl ester moiety, with its defined hydrogen bond acceptor count of 5 and TPSA of 70.2 Ų , is perfectly suited for SAR studies focused on the hinge-binding region of CDK2. X-ray crystallography of related inhibitors has shown that the C4 substituent interacts with Leu83 on the kinase backbone [3]. By comparing this compound directly with its 4-trifluoromethyl and 4-carboxylic acid analogs, researchers can quantify the contribution of hydrogen bonding at this position to overall CDK2 inhibitory activity, generating data that is essential for structure-based drug design.

Chemical Biology Toolkit for Cell Cycle Research

Supplied with a high purity of 98% , this compound can be reliably used as a chemical probe in advanced biological assays to study CDK2-dependent cell cycle regulation. The high purity ensures that observed cell cycle arrest phenotypes, such as S-phase or G1/S transition arrest demonstrated by related furan-bearing compounds [2], can be confidently attributed to the compound's target engagement rather than to an impurity. This is a critical procurement criterion for chemical biology core facilities and screening centers.

Quote Request

Request a Quote for methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.